N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide
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Overview
Description
- It contains a quinazolinone core fused with an oxadiazole ring and a phenyl group. The bromine substituent enhances its reactivity and properties.
N-(2-bromophenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide: is a complex organic compound with a unique structure.
Preparation Methods
- The synthesis of this compound involves several steps:
Condensation: Substituted aromatic aldehydes react with N’-(2-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides.
Spectral Confirmation: The structures of the synthesized compounds are confirmed through spectral studies.
- Industrial production methods may vary, but the key step remains the condensation reaction.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, including antimicrobial and antifungal activities.
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Investigate signaling pathways affected by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Explore other quinazolinones, oxadiazoles, or phenyl-substituted molecules.
References
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Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N’-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. Read more
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Synthesis, molecular modelling and biological significance of N-(4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl)-1,3,4-thiadiazole-2-yl)acetamide. (2019). BMC Chemistry, 13(1), 1-10. Read more
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(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol
Properties
Molecular Formula |
C21H16BrN5O6 |
---|---|
Molecular Weight |
514.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrN5O6/c1-11-23-19(33-25-11)9-27-20(29)12-6-16-17(32-10-31-16)7-15(12)26(21(27)30)8-18(28)24-14-5-3-2-4-13(14)22/h2-7H,8-10H2,1H3,(H,24,28) |
InChI Key |
QZWIZTACGIQTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Br)OCO4 |
Origin of Product |
United States |
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